molecular formula C17H22ClN3O2S B5521857 4-(6-chloro-1,3-benzothiazol-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

4-(6-chloro-1,3-benzothiazol-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

Cat. No.: B5521857
M. Wt: 367.9 g/mol
InChI Key: GFGNLZMZWKMQPU-UHFFFAOYSA-N
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Description

4-(6-chloro-1,3-benzothiazol-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C17H22ClN3O2S and its molecular weight is 367.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.1121258 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic pathways to create derivatives of benzothiazole, aiming to explore their potential applications in medicinal chemistry. For instance, Patel et al. (2007) describe the synthesis of pyridine derivatives with antibacterial and antifungal activities, starting from amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride. This work highlights the versatility of benzothiazole derivatives in synthesizing compounds with potential bioactivity (Patel & Agravat, 2007). Similarly, Katritzky et al. (2001) report on the cyclizations of pyrrolidinones and isoindolinones to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the chemical diversity achievable from benzothiazole and pyridine derivatives (Katritzky, Xu, He, & Mehta, 2001).

Biological Activities

Investigations into the structure-activity relationships of benzothiazole derivatives for pharmaceutical applications have been conducted. Stec et al. (2011) focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, using a benzothiazole derivative as a potent inhibitor in vitro and in vivo. This study illustrates the potential of benzothiazole derivatives in the development of new therapeutic agents (Stec et al., 2011). Another example is provided by Patel and Shaikh (2010), who synthesized 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, demonstrating significant antimicrobial activity, further underscoring the pharmacological relevance of these compounds (Patel & Shaikh, 2010).

Vasorelaxant Properties

Nofal et al. (2013) synthesized compounds incorporating the 1H-benzimidazol-2-yl function, which exhibited significant vasodilation properties, demonstrating the potential of benzothiazole derivatives in developing treatments for cardiovascular diseases (Nofal, Srour, El-Eraky, Saleh, & Girgis, 2013).

Properties

IUPAC Name

4-(6-chloro-1,3-benzothiazol-2-yl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S/c18-13-3-4-14-15(9-13)24-16(19-14)21-7-8-23-12-17(22,11-21)10-20-5-1-2-6-20/h3-4,9,22H,1-2,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGNLZMZWKMQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CN(CCOC2)C3=NC4=C(S3)C=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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